(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one
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Overview
Description
(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through cyclization reactions. One common method is the asymmetric aldol reaction followed by a modified Curtius rearrangement to achieve the desired stereochemistry . The reaction conditions often include the use of chiral auxiliaries and catalysts to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazolidinone ring can produce amines .
Scientific Research Applications
(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Medicine: Explored for its potential therapeutic applications, including as an antibiotic and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4R,5R)-5-butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Uniqueness
(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which can impart distinct biological activities and chemical reactivity. Its chiral centers and hydroxymethyl group make it a valuable intermediate in asymmetric synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H19NO3 |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
(4R,5R)-5-butyl-4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H19NO3/c1-3-5-6-8-10(4-2,7-12)11-9(13)14-8/h8,12H,3-7H2,1-2H3,(H,11,13)/t8-,10-/m1/s1 |
InChI Key |
NPNLCNSSJLRZAW-PSASIEDQSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@@](NC(=O)O1)(CC)CO |
Canonical SMILES |
CCCCC1C(NC(=O)O1)(CC)CO |
Origin of Product |
United States |
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